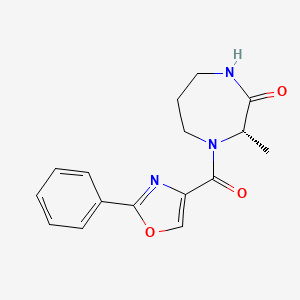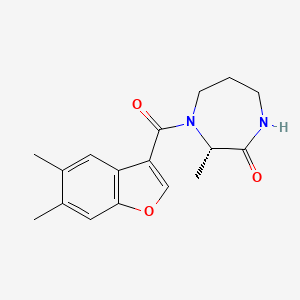![molecular formula C19H27N3O3 B7352410 (3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes. It is commonly referred to as "MPDPV" and is a psychoactive drug that has been used for recreational purposes. However,
Mecanismo De Acción
The mechanism of action of (3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a norepinephrine-dopamine releasing agent. It also has affinity for the serotonin transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase locomotor activity and induce hyperthermia in rats. It has also been found to increase the release of dopamine and norepinephrine in the brain. However, the long-term effects of this compound on the brain and other organs are not well known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one has been used in lab experiments to study its effects on the brain and behavior. Its advantages include its ability to increase locomotor activity and induce hyperthermia in rats, which can be useful in studying the effects of drugs on behavior. However, its limitations include its potential for abuse and its unknown long-term effects on the brain and other organs.
Direcciones Futuras
There are several future directions for research on (3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one. One direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Another direction is to study its long-term effects on the brain and other organs. Additionally, further research is needed to determine the potential therapeutic uses of this compound.
Métodos De Síntesis
The synthesis of (3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one involves the reaction of 3-(2-morpholin-4-ylphenyl)propanoic acid with methylamine and formaldehyde. The resulting product is then reduced with sodium borohydride to obtain this compound.
Aplicaciones Científicas De Investigación
(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Propiedades
IUPAC Name |
(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-15-19(24)20-9-4-10-22(15)18(23)8-7-16-5-2-3-6-17(16)21-11-13-25-14-12-21/h2-3,5-6,15H,4,7-14H2,1H3,(H,20,24)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJYHRGRKKGVSE-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CCC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CCC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)

![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)
![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)

![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)

![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)

![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-3-methyl-4-[2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352422.png)